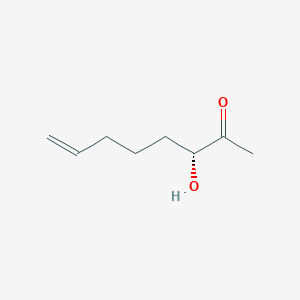
(3R)-3-hydroxyoct-7-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-hydroxyoct-7-en-2-one is an organic compound with the molecular formula C8H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by a hydroxyl group (-OH) attached to the third carbon and a double bond between the seventh and eighth carbons in an eight-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxyoct-7-en-2-one can be achieved through various methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts or reagents. For example, the reduction of 3-oxooct-7-en-2-one using a chiral borane reagent can yield this compound with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic reduction of the ketone precursor using alcohol dehydrogenases or ketoreductases can provide an efficient and environmentally friendly route to this compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-hydroxyoct-7-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form (3R)-3-hydroxyoctan-2-one.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: 3-oxooct-7-en-2-one or oct-7-enoic acid.
Reduction: (3R)-3-hydroxyoctan-2-one.
Substitution: 3-chlorooct-7-en-2-one or 3-aminooct-7-en-2-one.
Scientific Research Applications
(3R)-3-hydroxyoct-7-en-2-one has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-hydroxyoct-7-en-2-one depends on its specific application. In enzymatic reactions, it acts as a substrate that binds to the active site of the enzyme, undergoing a chemical transformation. The molecular targets and pathways involved vary based on the enzyme and the reaction being studied.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-hydroxyoct-7-en-2-one
- (3R)-3-hydroxyoctan-2-one
- (3S)-3-hydroxyoctan-2-one
Uniqueness
(3R)-3-hydroxyoct-7-en-2-one is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
519002-35-8 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3R)-3-hydroxyoct-7-en-2-one |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-8(10)7(2)9/h3,8,10H,1,4-6H2,2H3/t8-/m1/s1 |
InChI Key |
XJDHBCMQHHZVLL-MRVPVSSYSA-N |
Isomeric SMILES |
CC(=O)[C@@H](CCCC=C)O |
Canonical SMILES |
CC(=O)C(CCCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


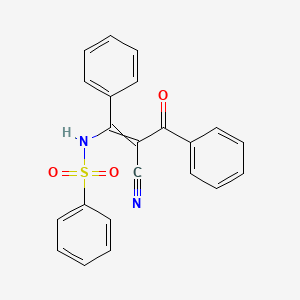
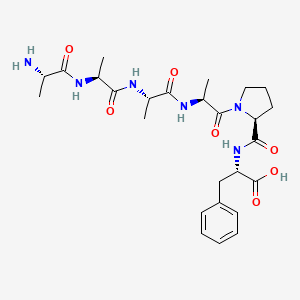
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)
![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)

![Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-](/img/structure/B14247634.png)
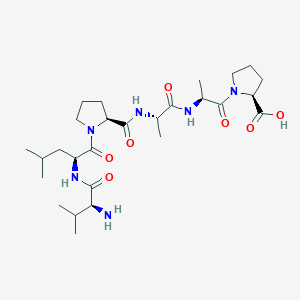
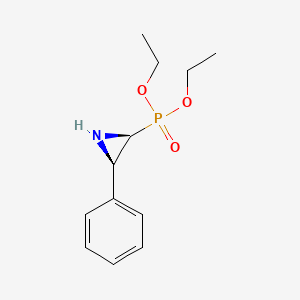

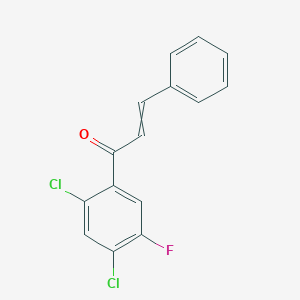
![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)
